molecular formula C19H23FN6 B12238439 4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine

4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine

Cat. No.: B12238439
M. Wt: 354.4 g/mol
InChI Key: JKMPFHVLHPHDPQ-UHFFFAOYSA-N
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Description

4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine is a complex organic compound featuring a pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and fluorine substituents. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group is often done via cyclopropanation reactions using reagents like diazomethane.

    Fluorination: The fluorine atom is typically introduced using electrophilic fluorinating agents such as Selectfluor.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This involves:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization and chromatography to isolate the desired product.

    Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or hydride donors such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it serves as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable in biochemical research.

Medicine

Medically, it is investigated for its potential as a therapeutic agent. Its structure suggests it could be effective in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, it is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine substituents enhance its binding affinity and specificity. The mechanism often involves inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyclopropylpyrimidin-4-yl)-6-ethyl-5-fluoropyrimidine
  • 5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole

Uniqueness

Compared to similar compounds, 4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine exhibits unique properties due to the combination of its substituents. The presence of both cyclopropyl and fluorine groups enhances its chemical stability and biological activity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H23FN6

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2-cyclopropylpyrimidin-4-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C19H23FN6/c1-2-15-17(20)19(23-11-22-15)26-9-13-7-25(8-14(13)10-26)16-5-6-21-18(24-16)12-3-4-12/h5-6,11-14H,2-4,7-10H2,1H3

InChI Key

JKMPFHVLHPHDPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC(=NC=C4)C5CC5)F

Origin of Product

United States

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